molecular formula C9H13ClN2O B1282836 2-amino-N-benzylacetamide hydrochloride CAS No. 20432-97-7

2-amino-N-benzylacetamide hydrochloride

Cat. No. B1282836
CAS RN: 20432-97-7
M. Wt: 200.66 g/mol
InChI Key: RFYSQVPLYNFMAV-UHFFFAOYSA-N
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Description

The compound "2-amino-N-benzylacetamide hydrochloride" is a derivative of acetamide, which is a functionalized amino acid. It is related to a class of compounds that have been studied for their potential pharmacological activities, including anticonvulsant and pain-attenuating activities, as well as antimicrobial properties. The research on similar compounds has shown that the presence of a benzyl group and the substitution pattern on the acetamide moiety can significantly influence the biological activity of these molecules .

Synthesis Analysis

The synthesis of N-benzyl 2-amino-2-(hetero)aromatic acetamides involves the removal of the terminal 2-acetyl group from the corresponding acetamides to yield primary amino acid derivatives (PAADs). This conversion has been shown to result in a substantial drop in seizure protection in animal tests, indicating the critical role of the N-acetyl moiety for anticonvulsant activity . Another synthesis approach involves the reaction of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in a polyethylene glycol (PEG) medium, which offers advantages such as good yields and environmental friendliness .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been analyzed through crystallography. The conformation of the 2-acetylaminoacetamide moiety and the angles between amide groups have been found to influence the molecular interactions and, consequently, the biological activity. For instance, the interplanar angle between the two amide groups can vary significantly, affecting the overall shape and hydrogen bonding patterns of the molecule .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the presence of functional groups. For example, the condensation of uronic acid with amino acid benzyl esters leads to the formation of amides, which can be further modified through hydrogenation or hydrolysis reactions . The synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides has also been explored for their antimicrobial properties, demonstrating the versatility of acetamide derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are crucial for their pharmacological applications. The pKa values of newly synthesized acetamide derivatives have been determined using UV spectroscopic studies, revealing that protonation typically occurs on the nitrogen atoms of the imidazole and benzothiazole rings. These properties are essential for understanding the drug-likeness and potential bioavailability of these compounds .

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

2-amino-N-benzylacetamide hydrochloride and its derivatives have been extensively studied for their medicinal properties. For instance, a derivative named K-604 was discovered as a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential therapeutic applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Additionally, derivatives of α_substituted acetamido-N-benzylacetamide have been designed and analyzed for their anticonvulsant properties. These derivatives showed promising binding affinities in molecular docking studies, indicating their potential as more efficient drugs for managing convulsions (Abdulfatai et al., 2019).

2. Corrosion Inhibition

2-amino-N-benzylacetamide derivatives have also been studied for their corrosion inhibition properties. A study utilized density functional theory (DFT) to simulate the molecular interactions of four amino acid compounds, including 2-amino-N-benzylacetamide derivatives. The results demonstrated a strong correlation between the global and local indexes with inhibiting capacity, suggesting these compounds as effective corrosion inhibitors (Gómez et al., 2005).

3. Antimicrobial Activities

Novel derivatives of 2-amino-N-benzylacetamide, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, were synthesized and showed potential biological activity. These compounds were characterized through various analytical techniques and screened for antimicrobial activity, exhibiting superior in vitro activity against selected fungal and bacterial strains compared to standard drugs (Jayadevappa et al., 2012).

Safety And Hazards

The safety information for 2-amino-N-benzylacetamide hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

2-amino-N-benzylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-6-9(12)11-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSQVPLYNFMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543276
Record name N-Benzylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzylacetamide hydrochloride

CAS RN

20432-97-7
Record name N-Benzylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-benzylacetamide hydrochloride
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